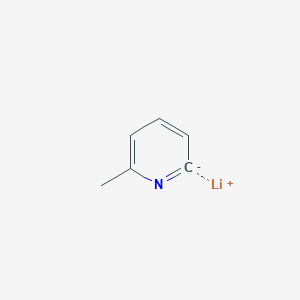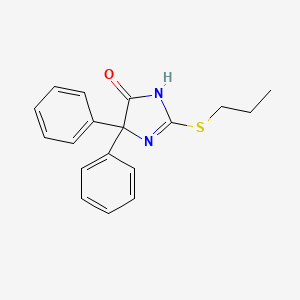
5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a sulfur atom and two phenyl groups attached to the imidazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of benzil with thiourea in an alkaline solution. Benzil is synthesized from benzaldehyde through benzoin condensation. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a solvent like ethanol or methanol . The reaction mixture is refluxed, and the product is isolated through recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using a mixture of solvents and catalysts to improve yield and reduce costs. The use of dimethyl sulfoxide, acetone, or acetonitrile as solvents, along with hydroxide or carbonate bases, has been reported to enhance the reaction efficiency . The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
科学研究应用
作用机制
The mechanism of action of 5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit DNA synthesis and induce apoptosis in cancer cells . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
5,5-Diphenyl-2-thiohydantoin: Similar structure but lacks the propylsulfanyl group.
5,5-Diphenyl-2,4-imidazolidinedione: Contains an imidazolidinedione ring instead of an imidazolidinone ring.
Phenytoin: A well-known anticonvulsant with a similar imidazolidinedione structure.
Uniqueness
5,5-Diphenyl-2-(propylsulfanyl)-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
属性
CAS 编号 |
92262-93-6 |
|---|---|
分子式 |
C18H18N2OS |
分子量 |
310.4 g/mol |
IUPAC 名称 |
4,4-diphenyl-2-propylsulfanyl-1H-imidazol-5-one |
InChI |
InChI=1S/C18H18N2OS/c1-2-13-22-17-19-16(21)18(20-17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,19,20,21) |
InChI 键 |
KUAKJDHHAYEVSG-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=NC(C(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


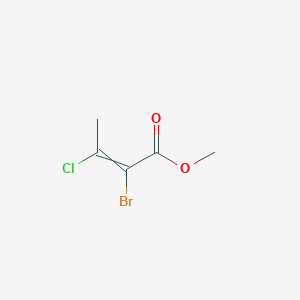
![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
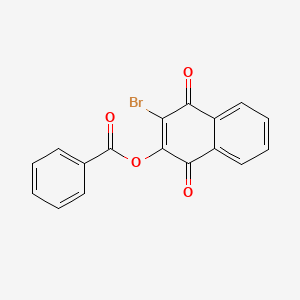
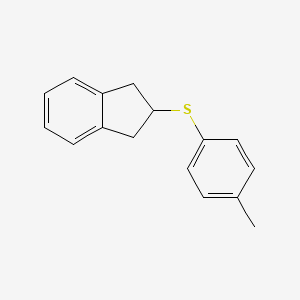
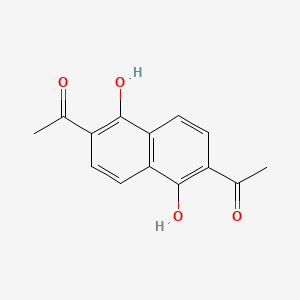


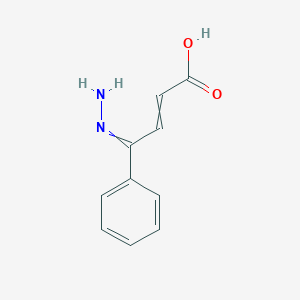




![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)
